molecular formula C17H20N2 B2619341 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine CAS No. 2241138-31-6

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine

Cat. No.: B2619341
CAS No.: 2241138-31-6
M. Wt: 252.361
InChI Key: AEWDAJITIMRFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties in its structure makes it a versatile scaffold for drug design and development.

Mechanism of Action

Target of Action

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, also known as 4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine, primarily targets receptor tyrosine kinases, specifically the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival .

Mode of Action

This compound interacts with ALK and ROS1 by binding to their ATP-binding sites. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound affects several biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell cycle progression and apoptosis regulation. By blocking these pathways, this compound induces cell cycle arrest and promotes apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including the central nervous system. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cancer cell proliferation and the induction of apoptosis. By targeting ALK and ROS1, the compound effectively reduces tumor growth and can lead to tumor regression in certain cancers .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may affect the stability of the compound, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics .

: Source

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)phenylmethanamine: Another piperidine derivative with similar structural features.

    4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: Contains both a pyridine and a benzamide moiety, similar to the pyridine and piperidine moieties in 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine.

Uniqueness

This compound is unique due to its specific combination of piperidine and pyridine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

4-[2-(piperidin-2-ylmethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-7-17(14-8-11-18-12-9-14)15(5-1)13-16-6-3-4-10-19-16/h1-2,5,7-9,11-12,16,19H,3-4,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWDAJITIMRFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.